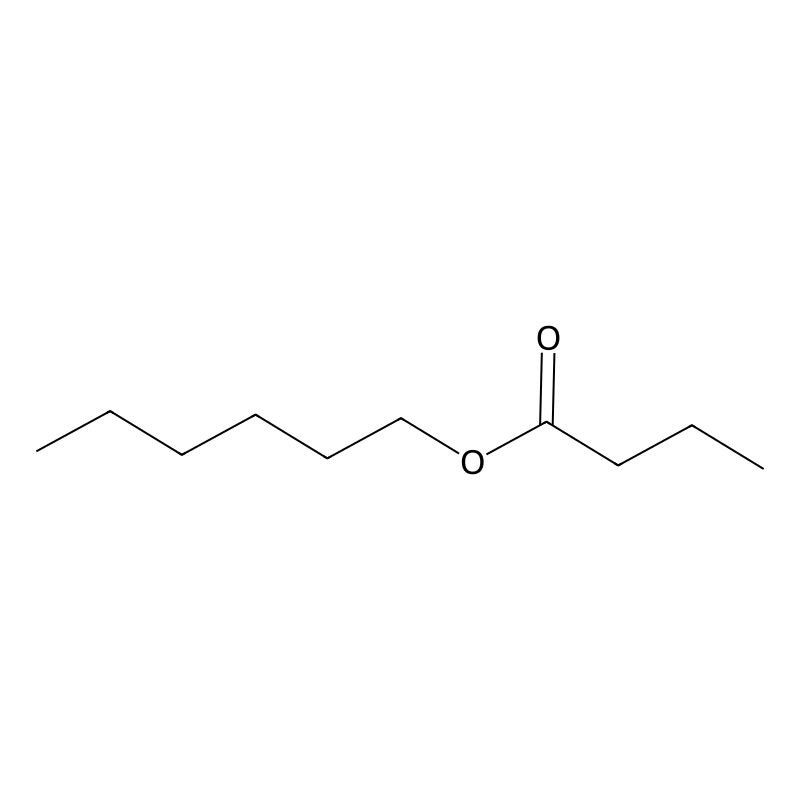Hexyl butyrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Flavor Chemistry Research:
Hexyl butyrate, a short-chain ester, plays a significant role in flavor chemistry research due to its characteristic apple peel, citrus, and fresh fruit aroma profile []. Researchers investigate its role in various applications, including:
- Understanding flavor perception: Studies explore how hexyl butyrate interacts with olfactory receptors and contributes to the overall flavor profile of food and beverages [].
- Developing natural flavors: As consumer demand for natural ingredients increases, scientists use hexyl butyrate as a natural flavoring agent in food and beverage formulations [].
- Analyzing food spoilage: The presence and concentration of hexyl butyrate can serve as an indicator of spoilage in certain fruits, aiding in quality control and shelf-life determination [].
Enzyme-Catalyzed Synthesis:
Research efforts are directed towards developing efficient and sustainable methods for hexyl butyrate production. One promising approach involves enzyme-catalyzed synthesis using lipases. These enzymes can convert readily available starting materials like butyric acid and hexanol into hexyl butyrate []. This research focuses on:
- Optimizing reaction conditions: Studies investigate the effect of factors like temperature, pH, substrate concentration, and enzyme immobilization on the efficiency and yield of hexyl butyrate production [].
- Developing novel biocatalysts: Researchers explore the potential of new lipases or modified existing enzymes for enhanced activity and selectivity towards hexyl butyrate synthesis [].
Antimicrobial Properties:
Emerging research suggests that hexyl butyrate may possess antimicrobial properties. Studies investigate its potential application in:
- Food preservation: Researchers evaluate the effectiveness of hexyl butyrate in inhibiting the growth of foodborne pathogens, potentially extending the shelf life of food products [].
- Developing new antimicrobials: Studies explore the mechanisms of action of hexyl butyrate against different microorganisms, aiming to develop novel and safe antimicrobial agents [].
Hexyl butyrate is an organic compound classified as a fatty acid ester, formed through the condensation of hexanol and butyric acid. Its chemical formula is C₁₀H₂₀O₂, with a molar mass of approximately 172.27 g/mol. This compound is notable for its fruity aroma, reminiscent of apples and citrus, making it valuable in the fragrance and flavor industries . Hexyl butyrate is also recognized as a metabolite in various animal species, contributing to lipid metabolism and cellular signaling processes .
Hexyl butyrate primarily undergoes reactions typical of esters, such as hydrolysis and transesterification. Hydrolysis can occur in the presence of water and an acid or base catalyst, breaking it down into hexanol and butyric acid. Additionally, it can participate in lipid peroxidation reactions, which are crucial in biological systems for understanding oxidative stress and metabolic pathways .
As a metabolite in animals, hexyl butyrate plays a role in various biochemical pathways, particularly in lipid metabolism. It has been identified as an important compound in cellular signaling mechanisms . Its presence in biological systems suggests potential implications in metabolic regulation and energy production.
Hexyl butyrate can be synthesized through several methods:
- Chemical Synthesis: The traditional method involves the direct esterification of butyric acid with hexanol under acidic conditions.
- Biocatalytic Synthesis: A more environmentally friendly approach utilizes enzymes such as lipases from Candida rugosa. In this method, immobilized lipases catalyze the reaction between butyric acid and hexanol, often yielding high conversion rates while maintaining enzyme activity over multiple cycles .
Hexyl butyrate's unique fruity aroma makes it suitable for various applications:
- Flavoring Agent: Commonly used in food products to impart fruity flavors.
- Fragrance Component: Employed in perfumes and scented products due to its appealing scent profile.
- Biochemical Research: Utilized as a model compound for studying lipid metabolism and esterification reactions.
Research on hexyl butyrate has focused on its interactions within biological systems. Studies indicate its role as a metabolite that can influence lipid metabolism pathways. Additionally, understanding its behavior during lipid peroxidation helps elucidate its potential effects on oxidative stress within cells . The compound's interactions with other metabolites may also provide insights into broader metabolic networks.
Hexyl butyrate shares structural similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ethyl butyrate | C₈H₁₆O₂ | Shorter carbon chain; commonly used in food flavoring |
| Butyl butyrate | C₉H₁₈O₂ | Similar structure; used primarily in fragrance applications |
| Octyl butyrate | C₁₂H₂₄O₂ | Longer carbon chain; often used in cosmetics |
| Propyl butyrate | C₉H₁₈O₂ | Shorter chain than hexyl; utilized for similar applications |
Hexyl butyrate's distinct six-carbon chain length contributes to its specific aroma profile and functional properties, setting it apart from these similar compounds.
Physical Description
colourless to pale yellow liquid with a fruity, apricot odou
XLogP3
Boiling Point
Density
0.858-0.869
Melting Point
Mp -78 °
-78°C
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1658 of 1659 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]








